Ethyl 6-chloro-4-(methylamino)nicotinate
Overview
Description
Ethyl 6-chloro-4-(methylamino)nicotinate is a chemical compound with the molecular formula C9H11ClN2O2 . It has a molecular weight of 214.65 g/mol .
Synthesis Analysis
The synthesis of this compound involves the use of lithium aluminium tetrahydride in tetrahydrofuran at 20℃ under an inert atmosphere . The reaction yields (6-chloro-4-(methylamino)pyridin-3-yl)methanol with a yield of 96% .Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms .Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 329.8±37.0 °C at 760 mmHg . The exact mass is 214.050903 Da .Scientific Research Applications
Synthesis and Structural Analysis
Novel Synthesis Approaches
Ethyl 6-chloro-4-(methylamino)nicotinate is a compound that has been synthesized through various methods. For instance, a novel synthesis of a related compound, ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, has been successfully accomplished, with its structure determined using XRD, GC-MS, element analysis, and NMR spectroscopy (Zhou, Kijima, Kuwahara, Watanabe, & Izumi, 2008).
Radiosynthesis for PET Imaging
this compound derivatives have been used in the radiosynthesis of novel radiotracers, like [18F]MEL050, which targets melanoma tumours for PET imaging. This demonstrates the compound's application in medical imaging and cancer diagnosis (Greguric, Taylor, Pham, Wyatt, Jiang, Bourdier, Loc'h, Roselt, Neels, & Katsifis, 2011).
Chemical Properties and Crystal Structures
Research has also focused on understanding the chemical properties and crystal structures of ethyl nicotinate derivatives. For example, a study on ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate revealed insights into the molecule's bond lengths, molecular conformations, and crystal structures, highlighting the diversity in structural forms these compounds can take (Cobo, Glidewell, Low, & Orozco, 2008).
Pharmacological and Biological Applications
Anticancer Research
Nicotinamide derivatives, including compounds similar to this compound, have been studied for their potential in cancer treatment. For instance, the synergistic antileukemic effect of 6-aminonicotinamide in combination with other cancer drugs has been observed in vitro and in vivo (Berger, Catino, & Vietti, 1982).
Retinoprotective Effects
In the field of ophthalmology, derivatives of ethyl nicotinate have been evaluated for their retinoprotective effects. A study on 2-ethyl-3-hydroxy-6-methylpyridine nicotinate, for instance, demonstrated significant benefits in improving retinal microcirculation and resistance to ischemia in a rat model (Peresypkina, Pazhinsky, Danilenko, Lugovskoy, Pokrovskii, Beskhmelnitsyna, Solovev, Pobeda, Korokin, Levkova, Gubareva, Korokina, Martynova, Soldatov, & Pokrovskii, 2020).
Attraction of Insects
Ethyl nicotinate has also been found to be an effective attractant for certain insects like Thrips obscuratus in agricultural research, suggesting its potential use in pest control (Penman, Osborne, Worner, Chapman, & McLaren, 1982).
Biochemical Analysis
Molecular Mechanism
The molecular mechanism of action of Ethyl 6-chloro-4-(methylamino)nicotinate involves several key processes. It can bind to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition. For instance, it has been shown to inhibit the activity of certain kinases, thereby affecting phosphorylation events and downstream signaling pathways . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, this compound can localize to specific cellular compartments, where it exerts its effects. The distribution of the compound within tissues can also influence its overall efficacy and toxicity.
Properties
IUPAC Name |
ethyl 6-chloro-4-(methylamino)pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-3-14-9(13)6-5-12-8(10)4-7(6)11-2/h4-5H,3H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAFVBVKIMXSND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1NC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609172 | |
Record name | Ethyl 6-chloro-4-(methylamino)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40609172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
449811-28-3 | |
Record name | Ethyl 6-chloro-4-(methylamino)-3-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=449811-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-chloro-4-(methylamino)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40609172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.